molecular formula C14H13NO4 B13505306 benzyl N-(3,5-dihydroxyphenyl)carbamate

benzyl N-(3,5-dihydroxyphenyl)carbamate

Cat. No.: B13505306
M. Wt: 259.26 g/mol
InChI Key: MUKIBAJSCCSNKD-UHFFFAOYSA-N
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Description

Benzyl N-(3,5-dihydroxyphenyl)carbamate is a carbamate derivative featuring a benzyl ester group and a 3,5-dihydroxyphenyl moiety. This compound is synthesized via nucleophilic substitution or carbamate coupling reactions, as exemplified by its structural analogs in . The benzyl group acts as a protective moiety for the carbamate functionality, enhancing stability during synthesis while allowing selective deprotection for further derivatization .

Properties

Molecular Formula

C14H13NO4

Molecular Weight

259.26 g/mol

IUPAC Name

benzyl N-(3,5-dihydroxyphenyl)carbamate

InChI

InChI=1S/C14H13NO4/c16-12-6-11(7-13(17)8-12)15-14(18)19-9-10-4-2-1-3-5-10/h1-8,16-17H,9H2,(H,15,18)

InChI Key

MUKIBAJSCCSNKD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC2=CC(=CC(=C2)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzyl N-(3,5-dihydroxyphenyl)carbamate can be synthesized through a multi-step process. One common method involves the reaction of benzyl chloroformate with 3,5-dihydroxyaniline in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity. The use of automated systems and reactors can also minimize human error and improve safety.

Chemical Reactions Analysis

Types of Reactions

Benzyl N-(3,5-dihydroxyphenyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups on the phenyl ring can be oxidized to form quinones.

    Reduction: The carbamate group can be reduced to form amines.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the benzyl group.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced products.

    Substitution: Various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

Benzyl N-(3,5-dihydroxyphenyl)carbamate has several applications in scientific research:

    Chemistry: Used as a protecting group for amines in peptide synthesis and other organic reactions.

    Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with active sites.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress.

    Industry: Utilized in the synthesis of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of benzyl N-(3,5-dihydroxyphenyl)carbamate involves its interaction with various molecular targets. The hydroxyl groups on the phenyl ring can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The carbamate group can also interact with nucleophilic residues in proteins, leading to covalent modification and inhibition.

Comparison with Similar Compounds

Key Substituent Variations :

  • Benzyl group (3d) : The benzyl ester in 3d provides steric bulk and lipophilicity compared to smaller alkyl or aryl groups.
  • Methyl (3e) and Ethyl (3f) : Smaller alkyl groups reduce molecular weight and may improve solubility.
  • 3,5-Dimethylphenyl (3c) : Aromatic substituents introduce π-π stacking interactions, possibly influencing binding affinity.

Table 1: Comparative Data for Selected Carbamates

Compound ID Substituent Molecular Formula Yield (%) Melting Point (°C) Molecular Weight (Da)
3c 3,5-Dimethylphenyl C₂₂H₂₂NO₃ 20 136–138 348.16
3d Benzyl C₂₁H₂₀NO₃ 47 124–125 334.14
3e Methyl C₁₅H₁₆NO₃ 52 120–121 258.11
3f Ethyl C₁₆H₁₈NO₃ 49 167–168 272.13
3g tert-Butyl C₁₉H₂₄NO₃ 38 158–159 314.18

Key Observations :

  • Yield : The benzyl-substituted 3d exhibits a higher yield (47%) compared to 3c (20%) and 3g (38%), suggesting favorable reaction kinetics for benzyl alcohol in carbamate formation .
  • Melting Point : Benzyl derivatives (3d: 124–125°C) generally have lower melting points than ethyl (3f: 167–168°C) or tert-butyl (3g: 158–159°C) analogs, likely due to reduced crystallinity from the flexible benzyl group.
  • Molecular Weight : The benzyl group increases molecular weight (334.14 Da for 3d) relative to methyl (258.11 Da for 3e), impacting pharmacokinetic properties like absorption and distribution.

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for benzyl N-(3,5-dihydroxyphenyl)carbamate, and how are the hydroxyl groups protected during synthesis?

  • Methodology : The dihydroxyphenyl group’s reactivity necessitates protection during synthesis. Benzyl chloroformate is commonly used to introduce the carbamate moiety, while hydroxyl groups can be protected with tert-butyl or benzyl groups via standard acylation/alkylation. For example, tert-butyl protection (as seen in PharmaBlock compounds, e.g., PB05707) allows orthogonal deprotection under acidic conditions . Post-synthesis, purification via automated column chromatography (e.g., gradient elution with pentane/ether) ensures high purity .

Q. Which analytical techniques are critical for structural confirmation of this compound?

  • Methodology :

  • X-ray crystallography : Resolves stereochemistry and crystal packing, as demonstrated for N-(3,5-dimethoxyphenyl)benzamide (mean C–C bond accuracy: 0.004 Å; R factor: 0.054) .
  • Spectroscopy : IR (vapor-phase library data ) and mass spectrometry (NIST Standard Reference Database ) confirm functional groups and molecular weight.
  • Chromatography : HPLC or TLC validates purity, with methods adapted from benzyl cinnamate analysis (≥97.0% purity criteria) .

Q. How can researchers optimize solubility for in vitro assays?

  • Methodology : Solubility screening in DMSO/PBS mixtures (1–10 mM) is recommended, with sonication and heating (≤40°C). For hydrophobic analogs (e.g., trifluoromethyl-substituted carbamates ), co-solvents like cyclodextrins improve aqueous solubility .

Advanced Research Questions

Q. What strategies address regioselectivity challenges in derivatizing the dihydroxyphenyl ring?

  • Methodology : Electrophilic aromatic substitution is guided by the hydroxyl groups’ meta-directing effects. For example, nitration or halogenation favors the para position . Computational tools (e.g., DFT calculations) predict reactivity, as seen in hybrid SAR modeling for cholinesterase inhibitors .

Q. How does hydrogenolysis selectively cleave the benzyl carbamate group without reducing other functionalities?

  • Methodology : Palladium catalysts (Pd/C or Pearlman’s catalyst) under H₂ (1–3 atm) selectively remove the benzyl group. This method preserves sensitive groups like aromatic nitriles, as demonstrated for CBTFB–NR2 carbamates . Reaction monitoring via LC-MS ensures completeness .

Q. What in vitro assays evaluate this compound’s potential as a cholinesterase inhibitor?

  • Methodology :

  • Ellman’s assay : Measures acetylcholinesterase (AChE) inhibition kinetics (IC₅₀ determination) .
  • Molecular docking : Predicts binding modes using crystal structures (e.g., PDB 4EY7) and software like AutoDock Vina. Substituent effects (e.g., 3,5-di(trifluoromethyl) groups ) are modeled to optimize steric/electronic interactions .

Q. How can researchers resolve contradictions in biological activity data across analogs?

  • Methodology :

  • Meta-analysis : Compare IC₅₀ values of analogs (e.g., dichloro vs. trifluoromethyl derivatives ) to identify substituent-dependent trends.
  • Counter-screening : Test against off-target enzymes (e.g., butyrylcholinesterase) to rule out non-specific effects .

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